molecular formula C14H22BrN B13918360 (3-Bromo-phenyl)-dibutyl-amine

(3-Bromo-phenyl)-dibutyl-amine

Cat. No.: B13918360
M. Wt: 284.23 g/mol
InChI Key: RTNYQTQFISBGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-phenyl)-dibutyl-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dibutylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-phenyl)-dibutyl-amine typically involves the bromination of phenyl-dibutylamine. One common method is the electrophilic aromatic substitution reaction, where phenyl-dibutylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-phenyl)-dibutyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenyl-dibutylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include various substituted phenyl-dibutylamines.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include phenyl-dibutylamine.

Scientific Research Applications

(3-Bromo-phenyl)-dibutyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-phenyl)-dibutyl-amine involves its interaction with specific molecular targets. The bromine atom and the dibutylamine group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-phenyl)-methylamine
  • (3-Bromo-phenyl)-ethylamine
  • (3-Bromo-phenyl)-propylamine

Uniqueness

(3-Bromo-phenyl)-dibutyl-amine is unique due to the presence of the dibutylamine group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H22BrN

Molecular Weight

284.23 g/mol

IUPAC Name

3-bromo-N,N-dibutylaniline

InChI

InChI=1S/C14H22BrN/c1-3-5-10-16(11-6-4-2)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3

InChI Key

RTNYQTQFISBGFN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.